molecular formula C10H9BrF2N2O B7586702 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea

1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea

Cat. No. B7586702
M. Wt: 291.09 g/mol
InChI Key: GMZLALUVNUTJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea, also known as BDF 8634, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various applications. In

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 can prevent the synthesis of pyrimidine nucleotides, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea has various biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has also been found to have anti-inflammatory properties. It can inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea in lab experiments is its ability to inhibit DHODH selectively. This makes it a useful tool for studying the role of DHODH in various biological processes. However, one limitation of using 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many future directions for research on 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea. One area of interest is in the development of new cancer therapies. 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has shown promise in preclinical studies, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new anti-inflammatory drugs. 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has been found to have anti-inflammatory properties, and further studies could lead to the development of new drugs for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea is a chemical compound that has been studied for its potential use in various scientific research applications. Its ability to inhibit DHODH selectively makes it a useful tool for studying the role of DHODH in various biological processes. Additionally, its potential as a cancer treatment and anti-inflammatory drug makes it a promising candidate for further research.

Synthesis Methods

The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea involves the reaction of 4-bromo-2,6-difluoroaniline with propargyl isocyanate. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that 1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea 8634 has the ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O/c1-2-3-14-10(16)15-9-7(12)4-6(11)5-8(9)13/h2,4-5H,1,3H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLALUVNUTJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,6-difluorophenyl)-3-prop-2-enylurea

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